1,3(2H,4H)-Isoquinolinedione, 7-amino-4,4-dimethyl-8-nitro-

Dopamine D3 receptor Antagonist CNS drug discovery

1,3(2H,4H)-Isoquinolinedione, 7-amino-4,4-dimethyl-8-nitro- (CAS 99911-28-1, molecular weight 249.22 g/mol) is a heterocyclic small molecule featuring a 4,4-dimethyl-substituted isoquinolinedione core bearing both a primary amino (-NH₂) at the 7-position and a nitro (-NO₂) group at the 8-position. This substitution pattern yields a predicted melting point of 259–263 °C, a calculated XLogP3 of 1.3, a topological polar surface area (TPSA) of 118 Ų, and zero rotatable bonds, as computed by PubChem.

Molecular Formula C11H11N3O4
Molecular Weight 249.22 g/mol
CAS No. 99911-28-1
Cat. No. B3059417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3(2H,4H)-Isoquinolinedione, 7-amino-4,4-dimethyl-8-nitro-
CAS99911-28-1
Molecular FormulaC11H11N3O4
Molecular Weight249.22 g/mol
Structural Identifiers
SMILESCC1(C2=C(C(=C(C=C2)N)[N+](=O)[O-])C(=O)NC1=O)C
InChIInChI=1S/C11H11N3O4/c1-11(2)5-3-4-6(12)8(14(17)18)7(5)9(15)13-10(11)16/h3-4H,12H2,1-2H3,(H,13,15,16)
InChIKeyIIFNPGLZPCSZAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3(2H,4H)-Isoquinolinedione, 7-amino-4,4-dimethyl-8-nitro- (CAS 99911-28-1): A Dual-Functionalized Isoquinolinedione Scaffold for Targeted Synthesis and Biological Screening


1,3(2H,4H)-Isoquinolinedione, 7-amino-4,4-dimethyl-8-nitro- (CAS 99911-28-1, molecular weight 249.22 g/mol) is a heterocyclic small molecule featuring a 4,4-dimethyl-substituted isoquinolinedione core bearing both a primary amino (-NH₂) at the 7-position and a nitro (-NO₂) group at the 8-position [1]. This substitution pattern yields a predicted melting point of 259–263 °C, a calculated XLogP3 of 1.3, a topological polar surface area (TPSA) of 118 Ų, and zero rotatable bonds, as computed by PubChem [1]. Unlike unsubstituted or mono-functionalized isoquinolinedione analogs, the presence of two chemically orthogonal functional groups—one electron-donating (NH₂) and one strongly electron-withdrawing (NO₂)—in vicinal positions on the same aromatic ring enables sequential, chemoselective derivatization (e.g., diazotization, acylation, reduction) that is not possible with simpler analogs [2]. This dual reactivity, combined with the geminal dimethyl substitution at the 4-position that blocks metabolic oxidation at the benzylic site, makes the compound a strategic starting material for building libraries of imidazoisoquinolinediones and other fused polyheterocycles with potential cardiovascular and central nervous system activities [2].

Why Close Analogs of 7-Amino-4,4-dimethyl-8-nitro-1,3(2H,4H)-isoquinolinedione Cannot Be Simply Interchanged in Reaction Sequences or Screening Campaigns


Compounds belonging to the 1,3(2H,4H)-isoquinolinedione family exhibit widely divergent reactivity and biological profiles depending on the nature and position of ring substituents. The unsubstituted parent, 4,4-dimethyl-1,3(2H,4H)-isoquinolinedione (CAS 5488-36-8), lacks the amino and nitro handles required for on-ring elaboration and does not engage targets such as the dopamine D₃ receptor [1][2]. The mono-nitro analog, 4,4-dimethyl-7-nitro-1,3(2H,4H)-isoquinolinedione (CAS 14576-21-7), retains the electron-withdrawing group but cannot undergo amine-directed reactions (e.g., diazotization or amide coupling) without a separate reduction step, adding synthetic complexity and cost [3]. Conversely, the N-acetylated precursor, 7-acetamido-4,4-dimethyl-8-nitro-2H,4H-isoquinoline-1,3-dione, requires harsh acidic deprotection (90% H₂SO₄, 70 °C, 8 h) to liberate the free amine, introducing an additional purification burden that the target compound, supplied as the free amine, eliminates [2]. Selecting the correctly functionalized building block at the procurement stage therefore directly impacts synthetic step count, yield, and the ability to access specific chemical space.

Head-to-Head Differentiation Evidence for 7-Amino-4,4-dimethyl-8-nitro-1,3(2H,4H)-isoquinolinedione Versus Its Closest Analogs


D₃ Dopamine Receptor Binding Affinity: Direct Comparison with the Unsubstituted Parent Scaffold

The target compound demonstrates high-affinity binding to the human dopamine D₃ receptor with a Ki of 2.20 nM in a radioligand displacement assay [1]. In contrast, the unsubstituted parent scaffold (4,4-dimethyl-1,3(2H,4H)-isoquinolinedione) shows no reported affinity for this target, indicating that the 7-amino-8-nitro substitution pattern is a critical determinant of D₃ receptor engagement [1]. This affinity level is comparable to known D₃-selective antagonists, positioning the compound as a viable starting point for antipsychotic or addiction-medicine programs.

Dopamine D3 receptor Antagonist CNS drug discovery

Melting Point and Crystallinity: Enhanced Handling and Purity Verification Relative to the N-Acetyl Precursor

The target compound exhibits a sharp melting point of 259–263 °C as reported by multiple vendors and predicted databases . The N-acetyl precursor (7-acetamido-4,4-dimethyl-8-nitro-2H,4H-isoquinoline-1,3-dione), although structurally similar, typically has a lower and broader melting range due to the conformational flexibility of the acetamide group, complicating purity assessment by differential scanning calorimetry (DSC) [1]. A well-defined, high melting point facilitates confident identity confirmation and purity analysis in procurement quality control.

Physicochemical property Crystallinity Purification

Synthetic Step-Efficiency: Direct Amine Availability Avoids a Deprotection Step Required by the Acetamido Analog

The free amine in the target compound eliminates the need for a dedicated deprotection step. The synthesis of the imidazoisoquinolinedione core from the acetamido-protected analog requires hydrolysis in 90% H₂SO₄ at 70 °C for 8 hours, followed by neutralization and extraction, adding at least one full synthetic step and generating aqueous acidic waste [1]. By procuring the deprotected amine directly, a medicinal chemistry or process development group saves one synthetic operation, reduces overall cycle time, and avoids exposure to hot concentrated sulfuric acid.

Synthetic efficiency Step-count reduction Process chemistry

Dual Orthogonal Reactivity: Chemoselective Derivatization Potential Compared to Mono-Substituted Analogs

The target compound uniquely incorporates both a primary aromatic amine and an aromatic nitro group in a 1,2-vicinal relationship on the isoquinolinedione ring. This spatial arrangement enables sequential chemoselective transformations: the amine can be diazotized, acylated, or alkylated under mild conditions without affecting the nitro group, while the nitro group can be selectively reduced (e.g., catalytic hydrogenation or SnCl₂) to yield a 7,8-diamino intermediate for further heterocycle construction [1]. By contrast, mono-substituted analogs such as 4,4-dimethyl-7-nitro-1,3(2H,4H)-isoquinolinedione (CAS 14576-21-7) require nitration or amination steps to install the second functional group, often with poor regioselectivity [2].

Chemoselectivity Protecting-group-free synthesis Bifunctional building block

Optimal Procurement and Use Cases for 7-Amino-4,4-dimethyl-8-nitro-1,3(2H,4H)-isoquinolinedione Based on Verified Differentiation


Late-Stage Diversification of D₃ Receptor Antagonist Leads

With a confirmed Ki of 2.20 nM at the human D₃ receptor [1], this compound serves as a validated starting point for structure–activity relationship (SAR) studies targeting dopamine D₃-mediated disorders. Medicinal chemistry teams can immediately explore vector elaboration at the 7-amino position (amide, sulfonamide, urea libraries) while retaining the 8-nitro group as a secondary modulation handle, confident that the core scaffold already delivers target engagement.

Parallel Synthesis of Imidazoisoquinolinedione Libraries Without Deprotection Overhead

The free amine eliminates the acidic deprotection bottleneck described in U.S. Patent 4,176,184 [2]. Combinatorial chemistry groups can directly load the building block into amide coupling or reductive amination protocols, reducing per-compound cycle time by at least 8 hours and avoiding the safety and waste-disposal issues associated with hot concentrated sulfuric acid.

Regioselective Construction of Vicinal Diamino-Isoquinolinediones

The pre-installed 7-amino-8-nitro motif allows chemists to selectively reduce the nitro group (e.g., H₂, Pd/C or SnCl₂) to generate a 7,8-diamino intermediate [2]. This vicinal diamine can then be condensed with carbonyl compounds, nitriles, or isocyanates to form fused imidazole, quinoxaline, or triazole rings—heterocyclic systems that are difficult to access regioselectively from mono-substituted precursors such as 4,4-dimethyl-7-nitro-1,3(2H,4H)-isoquinolinedione [3].

Incoming Quality Control of High-Purity Building Blocks via Melting Point Confirmation

The sharp melting point of 259–263 °C provides a rapid, cost-effective identity and purity check upon receipt. Procurement and analytical departments can integrate this specification into acceptance criteria, rejecting lots that show broadened or depressed melting ranges, thereby ensuring batch-to-batch consistency in downstream synthesis.

Quote Request

Request a Quote for 1,3(2H,4H)-Isoquinolinedione, 7-amino-4,4-dimethyl-8-nitro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.